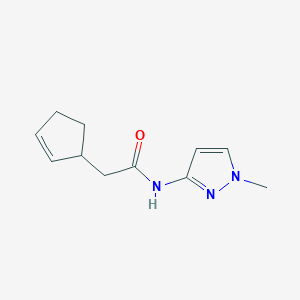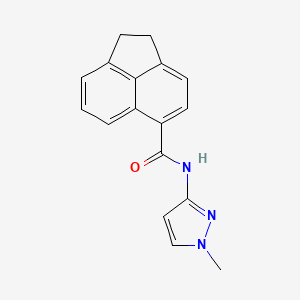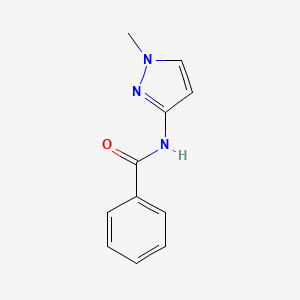![molecular formula C16H19N3O B7457249 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone, also known as QCMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCMPE is a derivative of piperazine and quinoline, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to inhibit topoisomerase II, which leads to the accumulation of DNA damage and activation of apoptotic pathways. This compound has also been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is its broad spectrum of biological activity. It has been shown to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone. One area of interest is the development of new drug formulations that increase its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, research on the mechanism of action of this compound could provide insights into the underlying biology of cancer and other diseases, leading to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 8-chloroquinoline with piperazine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to possess significant antimicrobial activity against a broad range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13(20)19-10-8-18(9-11-19)12-15-5-2-4-14-6-3-7-17-16(14)15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGZWZSMQVXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)








